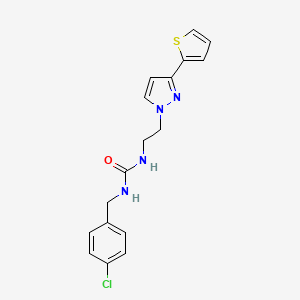

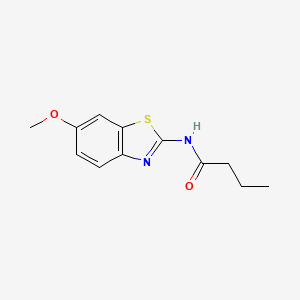

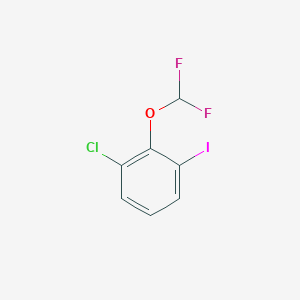

![molecular formula C23H27N3O3S2 B2861783 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 457640-44-7](/img/structure/B2861783.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.

BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifolate and Antitumor Applications

- Dihydrofolate Reductase Inhibitors and Antitumor Agents : Classical antifolates like N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and nonclassical analogues have been synthesized and evaluated as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. These compounds have shown significant inhibitory activity against human DHFR and tumor cell growth in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007).

Structural and Molecular Studies

Crystal Structures : Studies have been conducted to understand the crystal structures of compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, which have a folded conformation. These structural insights are crucial for the development of new drugs and materials (Subasri et al., 2016).

Oxidative Radical Cyclization : Research involving Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes has been conducted. This process is significant for synthesizing complex organic compounds, potentially leading to new therapeutic agents (Chikaoka et al., 2003).

Drug Design and Synthesis

Antibacterial and Anti-Inflammatory Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds show promise as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Nonclassical Antifolate Inhibitors of Thymidylate Synthase : A series of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase (TS), with antitumor and antibacterial potential. These compounds demonstrated significant inhibitory activity against human TS (Gangjee et al., 1996).

Nonlinear Optical Analysis

- Nonlinear Optical Organic Crystals : The synthesis and analysis of organic crystals like ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate for nonlinear optical applications have been explored. These studies contribute to the development of new materials for optical technologies (Dhandapani et al., 2017).

Synthesis of Novel Compounds

- Synthesis of Novel Derivatives for Antimicrobial Activity : Research has been conducted on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating antimicrobial properties. This research contributes to the discovery of new antimicrobial agents (Hossan et al., 2012).

Mechanism of Action

Target of Action

The primary target of F1174-3292 is the Anaplastic Lymphoma Kinase (ALK) . ALK is a transmembrane receptor tyrosine kinase that plays an important role in the development of the brain . Chromosomal rearrangements involving the ALK gene occur in different malignant conditions, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and inflammatory myofibroblastic tumor (IMT) .

Mode of Action

F1174-3292 interacts with the ALK receptor, specifically at the F1174L mutation site . This mutation confers ligand-independent activation of the ALK receptor . The f1174l mutation has been associated with acquired resistance against crizotinib, a drug used for the treatment of alk-positive lung cancer .

Biochemical Pathways

The activation of the ALK receptor leads to the activation of several downstream signaling pathways, including the RAS-MAPK pathway . The RAS-MAPK pathway is involved in cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of similar alk inhibitors suggest that they are well-absorbed and widely distributed in the body .

Result of Action

The activation of the ALK receptor by F1174-3292 leads to the activation of downstream signaling pathways, promoting cell proliferation and survival . The f1174l mutation can lead to resistance against alk inhibitors, resulting in continued cell proliferation despite treatment .

Action Environment

The efficacy and stability of F1174-3292 can be influenced by various environmental factors, including the presence of other mutations in the ALK gene or other genes involved in the same signaling pathways . Additionally, the tumor microenvironment, including factors such as hypoxia and acidity, can also influence the action of F1174-3292 .

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S2/c1-14-4-6-16-19(10-14)31-23-21(16)22(25-13-26-23)30-12-20(27)24-9-8-15-5-7-17(28-2)18(11-15)29-3/h5,7,11,13-14H,4,6,8-10,12H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZQOVSRQCKZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

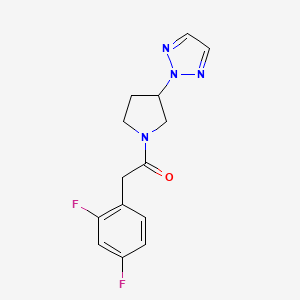

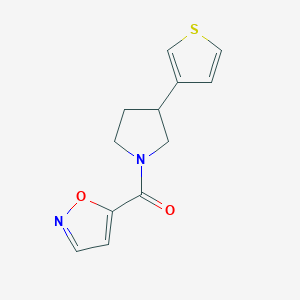

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)

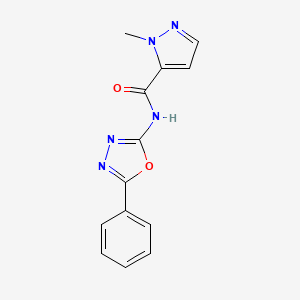

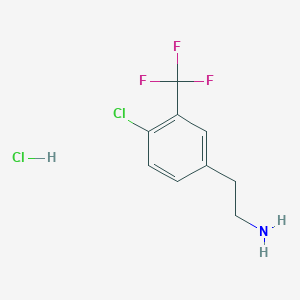

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)

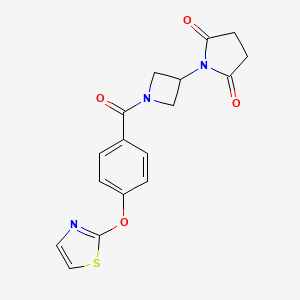

![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)

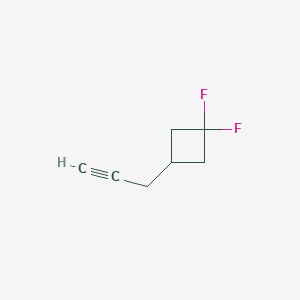

![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)

![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)